((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)methanamine
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Overview
Description
((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)methanamine: is a complex organic compound characterized by its tetrahydrofuran ring structure and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)methanamine typically involves the following steps:
Formation of Tetrahydrofuran Ring: The initial step involves the formation of the tetrahydrofuran ring through cyclization reactions.
Introduction of Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, forming corresponding oxides.
Reduction: Reduction of the nitrophenyl group can yield aniline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the methanamine group.
Reduction: Aniline derivatives from the nitrophenyl group.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)methanamine: has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism by which ((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)methanamine exerts its effects involves:
Molecular Targets: It may target specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence biochemical pathways related to signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)ethanamine: Similar structure but with an ethanamine group instead of methanamine.
((2S,4R)-4-(4-Nitrophenyl)tetrahydrofuran-2-yl)methanamine: Similar structure but with a nitrophenyl group at a different position.
((2S,4R)-4-(3-Aminophenyl)tetrahydrofuran-2-yl)methanamine: Similar structure but with an aminophenyl group instead of nitrophenyl.
Uniqueness
- The specific positioning of the nitrophenyl group and the tetrahydrofuran ring in ((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)methanamine provides unique chemical properties and reactivity, distinguishing it from its analogs.
Properties
Molecular Formula |
C11H14N2O3 |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
[(2S,4R)-4-(3-nitrophenyl)oxolan-2-yl]methanamine |
InChI |
InChI=1S/C11H14N2O3/c12-6-11-5-9(7-16-11)8-2-1-3-10(4-8)13(14)15/h1-4,9,11H,5-7,12H2/t9-,11-/m0/s1 |
InChI Key |
AGVHSJSSGBEGFU-ONGXEEELSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@@H]1CN)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1C(COC1CN)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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